molecular formula C10H9N3 B1424510 2-(1-methyl-1H-indazol-3-yl)acetonitrile CAS No. 181144-24-1

2-(1-methyl-1H-indazol-3-yl)acetonitrile

Cat. No. B1424510
CAS RN: 181144-24-1
M. Wt: 171.2 g/mol
InChI Key: AWBGINSRBGITQS-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-indazol-3-yl)acetonitrile” is a compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle . Indazoles are important in medicinal chemistry as they are found in many bioactive compounds and commercially available drugs . They are known for their broad range of pharmacological activities .


Synthesis Analysis

The synthesis of indazole derivatives has been a subject of interest in recent years due to their medicinal importance . Various methods have been developed for the synthesis of indazole derivatives, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

Indazole is a bicyclic compound, consisting of a benzene ring fused to a pyrazole ring . It usually exists in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable .


Chemical Reactions Analysis

Indazole derivatives have been synthesized using various methods, including transition metal-catalyzed reactions and reductive cyclization reactions . The specific chemical reactions involved in the synthesis of “this compound” are not available in the retrieved information.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : Gadegoni and Manda (2013) synthesized a series of novel compounds including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile, which showed antimicrobial activity against Gram-positive and Gram-negative bacteria, and demonstrated anti-inflammatory activity (Gadegoni & Manda, 2013).

  • Isomeric Complexes and Metal-Assisted Reactions : Reisner et al. (2005) studied isomeric complexes involving Ruthenium(II) and indazole, demonstrating metal-assisted iminoacylation of indazole. This study helps understand the chemical behavior of similar compounds under different conditions (Reisner et al., 2005).

  • Antimalarial Pharmacophores : D’hooghe et al. (2011) investigated 2-(aminomethyl)aziridines and their conversion into 1,2,3-triaminopropanes, revealing their potential as novel antimalarial pharmacophores. This indicates the broader application of such compounds in medicinal chemistry (D’hooghe et al., 2011).

  • Carbene Silver(I) Complexes : Lu, Ge, and Shi (2015) studied a carbene organic ligand that was synthesized involving a derivative of 2-(1-methyl-1,2-dihydroimidazol-3-yl)acetonitrile, showing potential anti-fungus yeast activity. This highlights the application of such compounds in developing novel antifungal agents (Lu, Ge, & Shi, 2015).

  • Polymerization Studies : Wiesbrock et al. (2005) performed living cationic ring-opening polymerizations of various compounds in acetonitrile, demonstrating the potential of these reactions in creating well-defined polymers. This research is significant for the development of new materials in polymer science (Wiesbrock et al., 2005).

  • Ligand Synthesis for Palladium(II) Complexes : Hurtado et al. (2010) explored the synthesis of palladium(II) complexes using a ligand similar to 3,5-bis(indazol-2-ylmethyl)toluene, which was derived from 1H-indazole and tested for catalytic properties in various reactions. This research provides insights into the applications of such ligands in catalysis (Hurtado et al., 2010).

properties

IUPAC Name

2-(1-methylindazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-13-10-5-3-2-4-8(10)9(12-13)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBGINSRBGITQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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